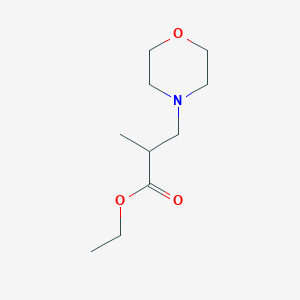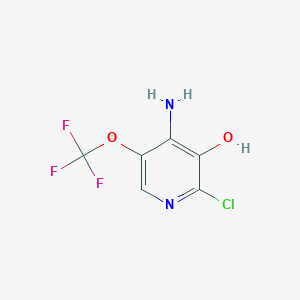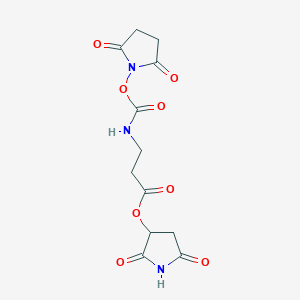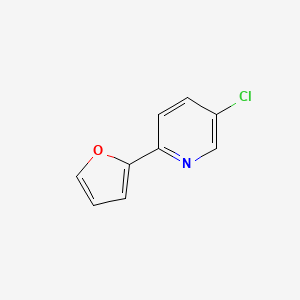
Ethyl 2-Methyl-3-morpholinopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-Methyl-3-morpholinopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-Methyl-3-morpholinopropanoate typically involves the Michael addition reaction. In this process, morpholine reacts with ethyl acrylate in the presence of a catalyst such as ferric chloride (FeCl₃) in water. The reaction proceeds as follows: [ \text{Morpholine} + \text{Ethyl Acrylate} \xrightarrow{\text{FeCl}_3} \text{Ethyl 3-Morpholinopropanoate} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
-
Hydrolysis: Ethyl 2-Methyl-3-morpholinopropanoate can undergo hydrolysis in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. [ \text{this compound} + \text{H}_2\text{O} \rightarrow \text{2-Methyl-3-morpholinopropanoic acid} + \text{Ethanol} ]
-
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol. [ \text{this compound} + \text{LiAlH}_4 \rightarrow \text{2-Methyl-3-morpholinopropanol} ]
-
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines to form amides. [ \text{this compound} + \text{Amine} \rightarrow \text{2-Methyl-3-morpholinopropanamide} ]
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Amines, typically under mild heating.
Major Products:
Hydrolysis: 2-Methyl-3-morpholinopropanoic acid and ethanol.
Reduction: 2-Methyl-3-morpholinopropanol.
Substitution: 2-Methyl-3-morpholinopropanamide.
Aplicaciones Científicas De Investigación
Ethyl 2-Methyl-3-morpholinopropanoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with morpholine moieties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its morpholine ring structure.
Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-Methyl-3-morpholinopropanoate is primarily related to its ability to interact with biological targets through its morpholine ring. The morpholine ring can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target.
Comparación Con Compuestos Similares
Ethyl 3-Morpholinopropanoate: Similar in structure but lacks the methyl group at the 2-position.
2-Morpholinoethanamine: Contains a morpholine ring but differs in the side chain structure.
Moclobemide: A pharmaceutical compound with a morpholine ring, used as a monoamine oxidase inhibitor.
Uniqueness: Ethyl 2-Methyl-3-morpholinopropanoate is unique due to the presence of both the ester and morpholine functionalities, which confer distinct chemical reactivity and biological activity. The methyl group at the 2-position also adds to its uniqueness by influencing its steric and electronic properties.
Propiedades
Número CAS |
42980-64-3 |
|---|---|
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
ethyl 2-methyl-3-morpholin-4-ylpropanoate |
InChI |
InChI=1S/C10H19NO3/c1-3-14-10(12)9(2)8-11-4-6-13-7-5-11/h9H,3-8H2,1-2H3 |
Clave InChI |
NKNSHDCCJHFHLR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)CN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,11-Dihydrobenzo[b]acridine-12-carboxylic acid](/img/structure/B11773180.png)




![tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B11773208.png)
![2-(2-Chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11773222.png)
![Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester](/img/structure/B11773223.png)

![N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide](/img/structure/B11773229.png)
![Pyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B11773237.png)


![Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773261.png)
